molecular formula C5H6O4S B12799846 Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide CAS No. 62777-11-1

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide

Katalognummer: B12799846
CAS-Nummer: 62777-11-1
Molekulargewicht: 162.17 g/mol
InChI-Schlüssel: DXRFKRUHRSOBFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is an organic compound with the molecular formula C5H6O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiophene derivative with a suitable oxidizing agent to introduce the oxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove the oxide group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydrothiophene: A related compound with a similar sulfur-containing ring structure.

    Dioxolane: Another heterocyclic compound with oxygen atoms in the ring.

    Thieno(3,4-d)(1,3)dioxol-2-one: A compound with a similar core structure but lacking the oxide group.

Uniqueness

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, as well as the oxide functionality

Eigenschaften

CAS-Nummer

62777-11-1

Molekularformel

C5H6O4S

Molekulargewicht

162.17 g/mol

IUPAC-Name

5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one

InChI

InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2

InChI-Schlüssel

DXRFKRUHRSOBFI-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CS1=O)OC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.